molecular formula C18H26ClN3O4 B5508687 8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5508687
M. Wt: 383.9 g/mol
InChI Key: MDHYAOUXKBCPCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan-3-one derivatives involves multiple steps, including the preparation of intermediate compounds and subsequent reactions to introduce specific functional groups or structural features. For example, compounds in this class have been synthesized through routes involving cycloaddition reactions, intramolecular cyclization, and modifications to introduce isoxazolyl groups (Eligeti, Saini, & Samala, 2013; Farag, Elkholy, & Ali, 2008). These methods provide efficient pathways to synthesize novel diazaspiro[4.5]decan-3-one derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-3-one derivatives, including the specific compound of interest, is characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms within the ring system. Structural studies, such as X-ray diffraction (XRD), have been employed to determine the precise geometric parameters of similar compounds, revealing details about their conformation and spatial arrangement (Quadrelli, Bovio, & Piccanello, 2011).

Chemical Reactions and Properties

Diazaspiro[4.5]decan-3-one derivatives participate in various chemical reactions that highlight their reactivity and potential for further chemical modification. For instance, they have been used as intermediates in the synthesis of compounds with antihypertensive activity (Caroon et al., 1981) and as precursors for the formation of complex molecular structures through cycloaddition reactions (Chiaroni et al., 2000).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan-3-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituted groups. These properties are critical for understanding the compound's behavior in different environments and for optimizing its formulation for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to the potential applications of diazaspiro[4.5]decan-3-one derivatives. Studies have explored their potential as muscarinic agonists, highlighting their selectivity and affinity towards specific receptors (Ishihara et al., 1992), which underlines the importance of chemical property analysis in drug development.

Scientific Research Applications

Antihypertensive Activity

The synthesis and investigation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including molecules with structural similarities to the compound , have shown potential antihypertensive effects. These compounds were evaluated for their antihypertensive properties in spontaneous hypertensive rats, revealing that certain substitutions at the 8 position significantly impact their activity. This research highlights the molecule's relevance in developing novel antihypertensive agents (Caroon et al., 1981).

Supramolecular Arrangements

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including structures related to 8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one, provides insights into the relationship between molecular structure and crystal structure. These findings are significant for the understanding of molecular interactions and the development of new materials with specific properties (Graus et al., 2010).

Hypoglycemic Activity

Research on spiroimidazolidine-2,4-diones derived from similar structural frameworks has demonstrated promising hypoglycemic activity. These compounds were synthesized and evaluated in vivo on male albino rats, showing significant potential in reducing blood glucose levels. Such findings open avenues for the development of new therapeutic agents for diabetes management (Iqbal et al., 2012).

Enantioseparation and Chiral Analysis

The enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones, closely related to the compound in focus, was successfully achieved using different polysaccharide type chiral stationary phases (CSPs). This research contributes to the field of chiral analysis, offering methods for separating and analyzing enantiomers of complex molecules, which is crucial for the pharmaceutical industry (Aboul‐Enein et al., 2018).

ADMET Profiling and Pharmacodynamics

A spirocyclic compound with a similar molecular skeleton was characterized for its ADMET properties and evaluated in vivo for pharmacodynamic effects. This research is vital for understanding the drug-like properties and therapeutic potential of complex molecules, contributing to the development of novel treatments for central nervous system disorders (Matera et al., 2018).

properties

IUPAC Name

8-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4/c1-25-10-2-7-22-13-18(12-17(22)24)5-8-21(9-6-18)16(23)4-3-14-11-15(19)20-26-14/h11H,2-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYAOUXKBCPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)CCC3=CC(=NO3)Cl)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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